(3R,6R)-6-Methylmorpholine-3-carboxylic Acid: Physicochemical Profiling, Stability, and Synthetic Workflows
(3R,6R)-6-Methylmorpholine-3-carboxylic Acid: Physicochemical Profiling, Stability, and Synthetic Workflows
Introduction & Structural Significance
(3R,6R)-6-Methylmorpholine-3-carboxylic acid is a highly specialized, conformationally restricted chiral amino acid. In modern drug discovery, morpholine-3-carboxylic acid derivatives are prized as building blocks for peptidomimetics, matrix metalloproteinase (MMP) inhibitors, and kinase modulators[1]. The incorporation of a methyl group at the C6 position introduces targeted steric bulk and lipophilicity, while the morpholine core imparts unique physicochemical characteristics that distinguish it from acyclic or carbocyclic analogs (e.g., piperidine-3-carboxylic acid).
Physicochemical Properties & Causality
The presence of the oxygen atom in the morpholine ring fundamentally alters the electronic environment of the molecule. Due to the electron-withdrawing inductive effect of the oxygen atom, the basicity of the secondary amine is significantly reduced (pKa ~8.5) compared to a standard piperidine ring (pKa ~11.0)[2].
Causality in Drug Design: This lower basicity is highly advantageous in medicinal chemistry. It ensures a higher fraction of the un-ionized species is present at physiological pH (7.4), which directly enhances lipid membrane permeability and oral bioavailability while reducing the risk of hERG toxicity often associated with highly basic amines.
Table 1: Physicochemical Profile of (3R,6R)-6-Methylmorpholine-3-carboxylic acid
| Property | Value / Description | Causality / Implication |
| CAS Number | 2059909-93-0 (HCl salt)[3] | Unique identifier for the specific (3R,6R) stereoisomer. |
| Molecular Formula | C6H11NO3 (Free base)[4] | Core morpholine ring with a C6 methyl and C3 carboxylate. |
| Molecular Weight | 145.16 g/mol (Base); 181.62 g/mol (HCl)[5] | Low molecular weight, ideal for fragment-based drug design. |
| pKa (Amine) | ~8.5 (Predicted)[2] | Inductive effect of ring oxygen lowers basicity vs. piperidine. |
| pKa (Carboxylic Acid) | ~1.6 - 2.0 (Predicted)[2] | Highly acidic due to proximity to the protonated amine. |
| LogP (Octanol/Water) | ~ -1.5 to -3.2 (Free amino acid)[6] | Highly polar in zwitterionic form; requires N-protection for organic solubility. |
Chemical Stability & Storage Protocols
As a cyclic amino acid, (3R,6R)-6-Methylmorpholine-3-carboxylic acid is generally stable under standard laboratory conditions but is susceptible to specific degradation pathways if mishandled.
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Epimerization Risk: The stereocenter at C3 is prone to base-catalyzed epimerization. When exposed to strong aqueous bases over extended periods, the alpha-proton can be abstracted, leading to a loss of enantiomeric purity and conversion to the (3S,6R) diastereomer.
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Hygroscopicity: The hydrochloride salt form is highly hygroscopic. Moisture absorption can lead to localized hydrolysis or complicate accurate weighing during stoichiometric reactions.
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Storage Protocol: To maintain structural integrity, the compound must be stored desiccated at 0–8 °C (or -20 °C for long-term storage)[4]. Vials should be purged with inert gas (argon or nitrogen) before sealing to prevent oxidative degradation of the secondary amine.
Synthetic Utility: Peptide Coupling Workflows
The incorporation of cyclic secondary amino acids into peptide chains presents a kinetic challenge. The nitrogen atom is sterically hindered by the ring structure and the adjacent C3-carboxylate, and its nucleophilicity is reduced by the ring oxygen. Consequently, standard coupling agents (e.g., HBTU, DCC) often yield incomplete reactions, proceeding much slower than acyclic alpha-amino acids[1].
To overcome this, highly reactive uronium-based coupling reagents like HATU, combined with a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), are required.
Self-Validating Protocol: SPPS Coupling of Fmoc-(3R,6R)-6-Me-Morph-OH
Rationale: This protocol uses a double-coupling strategy and a colorimetric in-process control to ensure complete amide bond formation despite severe steric hindrance.
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Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, then wash with N,N-Dimethylformamide (DMF) (3 × 5 mL).
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash extensively with DMF (5 × 5 mL).
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Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-(3R,6R)-6-Me-Morph-OH and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 2 minutes to pre-activate the carboxylic acid to the highly reactive O-At-ester.
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Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours (extended time is mandatory due to sterics)[1].
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Validation (Chloranil Test): Drain and wash the resin. Perform a Chloranil test (which specifically detects secondary amines). A negative result (colorless/yellow) validates complete coupling. If positive (blue/green), the system self-corrects by mandating a repeat of steps 3-4.
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Cleavage: Treat the resin with a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours to cleave the peptide and remove side-chain protecting groups.
Fig 1: SPPS workflow for (3R,6R)-6-Methylmorpholine-3-carboxylic acid incorporation.
Analytical Characterization
Accurate characterization is critical to verify the (3R,6R) stereochemistry and ensure no epimerization occurred during synthesis.
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HPLC Analysis: Use a chiral stationary phase (e.g., Chiralcel OD-H) to resolve the (3R,6R) isomer from its diastereomers[1]. A gradient of Water/Acetonitrile with 0.1% TFA is standard.
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NMR Spectroscopy: In 1H-NMR (D2O or DMSO-d6), the C3 alpha-proton typically appears as a distinct doublet of doublets (dd) around 3.5-4.0 ppm, heavily influenced by the adjacent nitrogen and carboxylate. The coupling constants (J-values) between the C3 and C2 protons are diagnostic for the trans/cis relationship of the morpholine substituents.
References
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National Center for Biotechnology Information. "(S)-morpholine-3-carboxylic acid | CID 1501894". PubChem.[Link]
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Sladojevich, F., Trabocchi, A., & Guarna, A. "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid". The Journal of Organic Chemistry - ACS Publications, 2007.[Link]
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Szabó, et al. "Heliyon - SZTE Publicatio Repozitórium". u-szeged.hu.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. 1447972-26-0|(S)-Methyl morpholine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride | 2059909-93-0 [m.chemicalbook.com]
- 6. (S)-morpholine-3-carboxylic acid | C5H9NO3 | CID 1501894 - PubChem [pubchem.ncbi.nlm.nih.gov]
